2,5-dibromo-3-propylThiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8Br2S |
|---|---|
Molecular Weight |
284.01 g/mol |
IUPAC Name |
2,5-dibromo-3-propylthiophene |
InChI |
InChI=1S/C7H8Br2S/c1-2-3-5-4-6(8)10-7(5)9/h4H,2-3H2,1H3 |
InChI Key |
XKXDOERVBZFEGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC(=C1)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Dibromo 3 Propylthiophene
Precursor Synthesis: Preparation of 3-Propylthiophene (B73865)
The synthesis of the target compound begins with the preparation of its precursor, 3-propylthiophene. A common and effective method involves the lithiation of thiophene (B33073) followed by alkylation. mdpi.com
In a typical procedure, thiophene is dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) and cooled to a low temperature, such as -78 °C. mdpi.com To this solution, n-butyllithium (n-BuLi) in hexane (B92381) is added dropwise. The n-BuLi acts as a strong base, deprotonating the thiophene ring primarily at the 2-position due to the higher acidity of this proton. After a period of stirring to ensure complete lithiation, propyl bromide is introduced to the reaction mixture. mdpi.com The lithiated thiophene then acts as a nucleophile, attacking the propyl bromide in an alkylation reaction to yield 2-propylthiophene. mdpi.com It is important to note that this direct alkylation primarily yields the 2-substituted product. To obtain 3-propylthiophene, alternative strategies or purification methods to separate it from the 2-propyl isomer are necessary.
One documented method to favor the 3-substituted product involves a multi-step sequence starting from 3-bromothiophene. rsc.org This can be coupled with a propyl-containing nucleophile, such as a Grignard reagent, in the presence of a suitable catalyst. rsc.org
Electrophilic Bromination Strategies for Thiophene Ring Functionalization
Once 3-propylthiophene is obtained, the next step is the dibromination of the thiophene ring. This is typically achieved through electrophilic aromatic substitution, where the electron-rich thiophene ring attacks a source of electrophilic bromine. The directing effect of the alkyl group at the 3-position influences the regioselectivity of the bromination.
N-Bromosuccinimide (NBS) Mediated Dibromination
N-Bromosuccinimide (NBS) is a widely used and convenient reagent for the bromination of thiophenes and other aromatic compounds. cambridgescholars.comevitachem.comresearchgate.net It is favored over elemental bromine (Br₂) in many cases because it provides a low, constant concentration of bromine, which can lead to higher selectivity and fewer side reactions. masterorganicchemistry.com
The efficiency and selectivity of the dibromination of 3-propylthiophene using NBS are highly dependent on the reaction conditions. Key parameters that are often optimized include the solvent, temperature, and stoichiometry of the reagents.
Commonly used solvents for NBS bromination include chloroform (B151607), acetic acid, dimethylformamide (DMF), and tetrahydrofuran (THF). rsc.org The choice of solvent can influence the solubility of the reactants and the reaction rate. For instance, a mixture of chloroform and acetic acid has been used for the bromination of similar 3-alkylthiophenes. In the synthesis of 2,5-dibromo-3-hexylthiophene (B54134), DMF has been employed as the solvent. rsc.org
Temperature control is also critical. The reaction is often carried out at low temperatures, such as 0 °C, to control the exothermic nature of the reaction and to minimize the formation of byproducts. jocpr.com The reaction of 3-[2-(2-methoxyethoxy)ethoxy] methyl thiophene with NBS in THF was conducted at 0°C to yield the dibrominated product. jocpr.com
The stoichiometry of NBS is crucial for achieving dibromination. Typically, slightly more than two equivalents of NBS per equivalent of 3-propylthiophene are used to ensure complete reaction. rsc.org
A typical procedure involves dissolving 3-propylthiophene in a suitable solvent and then adding NBS portion-wise or as a solution, while maintaining the desired temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). After the reaction is complete, a standard workup procedure involving washing with aqueous solutions to remove unreacted NBS and succinimide (B58015) byproduct is followed by purification, often through distillation or column chromatography. rsc.org
Table 1: Illustrative Reaction Conditions for NBS Dibromination of 3-Alkylthiophenes
| 3-Alkylthiophene | Solvent | Temperature | NBS Equivalents | Yield | Reference |
| 3-Hexylthiophene (B156222) | DMF | Not specified | 2.2 | Not specified | rsc.org |
| 3-Methylthiophene | Chloroform/Acetic Acid | < 35°C | ~2.1 | 72% (crude) | |
| 3-[2-(2-methoxyethoxy)ethoxy]methylthiophene | THF | 0°C | Not specified | 88% | jocpr.com |
The bromination of 3-propylthiophene with NBS proceeds via an electrophilic aromatic substitution mechanism. The thiophene ring, being electron-rich, acts as a nucleophile and attacks an electrophilic bromine species. The propyl group at the 3-position is an ortho-, para-directing group, activating the ring towards electrophilic attack.
In the case of 3-substituted thiophenes, the positions most susceptible to electrophilic attack are the 2- and 5-positions (the "alpha" positions adjacent to the sulfur atom), as the positive charge in the intermediate sigma complex can be stabilized by the sulfur atom through resonance. The 3-propyl group further activates these positions.
The first bromination will preferentially occur at either the 2- or 5-position. Due to the steric hindrance from the adjacent propyl group, the attack at the 5-position is generally favored. Once the first bromine is introduced at the 5-position, the ring is somewhat deactivated, but the remaining alpha-position (the 2-position) is still the most activated site for the second electrophilic attack. Thus, the second bromination occurs at the 2-position, leading to the formation of 2,5-dibromo-3-propylthiophene. This regioselectivity is a key aspect of the synthesis. researchgate.net
Alternative Brominating Agents and Their Efficacy
While NBS is a common choice, other brominating agents can also be employed for the dibromination of thiophenes. Elemental bromine (Br₂) in a suitable solvent like acetic acid is a classic method, though it can sometimes lead to over-bromination or other side reactions if not carefully controlled. mdpi.com
Other alternative brominating agents include 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which has been used for the bromination of various aromatic compounds. cambridgescholars.com The choice of brominating agent can be influenced by factors such as cost, safety, and the specific requirements of the synthesis.
Advanced Synthetic Techniques for Scalable Production
For the large-scale production of this compound, optimization of the synthetic route is crucial to ensure efficiency, safety, and cost-effectiveness. This can involve moving from batch processing to continuous flow reactors, which can offer better control over reaction parameters like temperature and mixing, leading to improved yields and purity. evitachem.com
The GRIM (Grignard Metathesis) method, while primarily used for the polymerization of poly(3-alkylthiophenes), relies on the availability of 2,5-dibromo-3-alkylthiophene monomers. researchgate.net The scalability of the monomer synthesis is therefore a critical prerequisite for the large-scale production of these polymers.
Continuous Flow Synthesis for Enhanced Efficiency and Yield
While specific research detailing the continuous flow synthesis of this compound is not extensively published, the principles and successes observed with analogous compounds, such as 2,5-dibromo-3-hexylthiophene, strongly support its feasibility and potential benefits. akjournals.combeilstein-journals.org Flow chemistry involves pumping reactants through a temperature-controlled tube or pipe, which can lead to faster, safer, and more consistent reactions compared to traditional batch methods. syrris.com
Continuous flow systems offer superior heat exchange and precise control over reaction parameters like residence time, temperature, and stoichiometry. akjournals.com For the bromination of 3-propylthiophene, a flow process would likely involve pumping a solution of the thiophene precursor and a solution of the brominating agent (e.g., NBS in a suitable solvent) to a mixing junction, after which the combined stream would pass through a heated reactor coil. beilstein-journals.org This setup can significantly reduce reaction times and improve safety by minimizing the volume of reactive intermediates at any given moment. The enhanced control can also lead to higher selectivity and yield, reducing the formation of byproducts. akjournals.com
Table 1: Conceptual Parameters for Continuous Flow Synthesis
| Parameter | Description | Potential Value |
|---|---|---|
| Reactant Streams | Solution of 3-propylthiophene; Solution of NBS | In a solvent like DMF or THF |
| Flow Rate | Determines residence time in the reactor | Variable, to optimize conversion |
| Reactor Temperature | Controlled to ensure optimal reaction kinetics | e.g., 50-100 °C |
| Residence Time | Duration reactants spend in the heated zone | Minutes (significantly less than batch) |
| Expected Outcome | High-purity product with high throughput | >95% conversion, high yield |
Batch Synthesis Protocols and Comparative Analysis
Batch synthesis remains the most documented method for preparing 2,5-dibromo-3-alkylthiophenes. mdpi.comjcu.edu.au This approach typically involves dissolving 3-propylthiophene in an appropriate solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), and then adding N-bromosuccinimide portion-wise or as a solution. The reaction is often conducted at room temperature or with gentle heating. jcu.edu.aujocpr.com
The synthesis of the precursor, 3-propylthiophene, can be achieved via the lithiation of thiophene followed by a reaction with n-propyl bromide. mdpi.com The subsequent dibromination using two equivalents of NBS yields the desired this compound. mdpi.comjcu.edu.au
Table 2: Representative Batch Synthesis Protocol
| Step | Reagent/Parameter | Molar Ratio/Condition | Purpose |
|---|---|---|---|
| 1 | 3-propylthiophene | 1.0 eq | Starting material |
| 2 | N-bromosuccinimide (NBS) | 2.0-2.2 eq | Brominating agent |
| 3 | Solvent (e.g., DMF, THF) | --- | Reaction medium |
| 4 | Temperature | 0 °C to Room Temperature | To control reaction rate |
| 5 | Reaction Time | Several hours to overnight | To ensure complete reaction |
Compared to continuous flow, batch synthesis is often simpler to set up in a laboratory environment but can be less efficient for larger-scale production. Challenges include managing exotherms, ensuring consistent mixing, and longer reaction times. However, for many research applications, batch processing provides a reliable and straightforward method to obtain the desired compound.
Purification and Isolation Procedures for this compound
Following synthesis, the crude product must be purified to remove unreacted starting materials, the succinimide byproduct (from NBS), and any partially brominated thiophenes. Standard laboratory techniques such as column chromatography and recrystallization are effective for this purpose.
Column Chromatography: This is a widely used method for purifying thiophene derivatives. rsc.orgumich.edu The crude reaction mixture is adsorbed onto a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) is passed through the column to separate the components based on their polarity. orgsyn.org For this compound, a non-polar eluent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent like dichloromethane, is generally effective. orgsyn.org
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. This involves dissolving the crude material in a hot solvent in which it is soluble, and then allowing the solution to cool slowly. The desired compound crystallizes out in a purer form, leaving impurities behind in the solvent. The choice of solvent is critical for successful recrystallization.
Table 3: Purification and Isolation Techniques
| Technique | Description | Key Parameters |
|---|---|---|
| Column Chromatography | Separation based on polarity using a stationary phase (e.g., silica gel). orgsyn.org | Stationary Phase: Silica Gel; Eluent: Hexane/Dichloromethane gradient. orgsyn.org |
| Recrystallization | Purification of solids based on differences in solubility. | Solvent: A solvent where the compound has high solubility when hot and low solubility when cold. |
| Aqueous Work-up | Liquid-liquid extraction to remove water-soluble impurities. | Involves washing the organic layer with water, brine, and sometimes a solution like sodium thiosulfate (B1220275) to quench excess bromine. |
| Drying & Evaporation | Removal of residual water and solvent. | Using a drying agent like Na₂SO₄ or MgSO₄, followed by solvent removal under reduced pressure. |
Chemical Transformations and Reaction Mechanisms of 2,5 Dibromo 3 Propylthiophene
Transition Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and 2,5-dibromo-3-propylthiophene is an excellent substrate for several such transformations. These reactions are fundamental to the synthesis of poly(3-propylthiophene) and its derivatives, materials valued for their electronic and optical properties.
Grignard Metathesis (GRIM) Polymerization Utilizing Brominated Thiophene (B33073) Precursors
Grignard Metathesis (GRIM) polymerization is a highly effective method for synthesizing regioregular poly(3-alkylthiophenes) (P3ATs). mdpi.comcore.ac.uk This technique utilizes 2,5-dibromo-3-alkylthiophene monomers, such as this compound. The process begins with a magnesium-halogen exchange, where a Grignard reagent (e.g., an alkyl Grignard reagent) reacts with the dibrominated monomer. cmu.educmu.edu This step preferentially forms a thienyl Grignard reagent at one of the bromine positions.
The subsequent addition of a nickel catalyst, commonly Ni(dppp)Cl2 (dichloro[1,3-bis(diphenylphosphino)propane]nickel(II)), initiates the polymerization. mdpi.comcmu.edu The polymerization is understood to proceed through a chain-growth mechanism, which allows for control over the polymer's molecular weight and results in a narrow molecular weight distribution. core.ac.uktcu.edu Kinetic studies have demonstrated that the molecular weight of the resulting poly(3-alkylthiophene) is directly related to the molar ratio of the monomer to the nickel initiator. core.ac.uk This "quasi-living" nature of GRIM polymerization is a significant advantage for creating well-defined polymer architectures. core.ac.uk
The mechanism involves the formation of an organonickel intermediate, followed by reductive elimination to form a new carbon-carbon bond and regenerate the active nickel species, which then continues to add monomer units to the growing polymer chain. cmu.edu This method is particularly valued because it can be conducted at room temperature and is scalable for large-scale production. cmu.edu
| Feature | Description | References |
|---|---|---|
| Monomer | This compound | mdpi.com |
| Key Reagent | Alkyl Grignard reagent (e.g., isopropylmagnesium chloride) | cmu.edursc.org |
| Catalyst | Typically Ni(dppp)Cl₂ | mdpi.comcmu.edu |
| Mechanism Type | Chain-growth polymerization | core.ac.uktcu.edu |
| Key Advantage | Produces regioregular polymers with controlled molecular weight. | core.ac.ukcmu.edu |
Kumada-Tamao Coupling Reactions
The Kumada-Tamao coupling, one of the earliest developed cross-coupling reactions, involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org In the context of this compound, one of the bromine atoms can be converted into a Grignard reagent, which can then be coupled with another aryl or vinyl halide.
Alternatively, and more relevant to polymerization, this compound itself can act as the organic dihalide. A di-Grignard reagent can be coupled with it, or a mono-Grignard formed from another thiophene monomer can react in a step-growth polymerization fashion. The Kumada coupling is a powerful tool for creating C-C bonds and is used in the industrial production of some polymers and pharmaceuticals. wikipedia.orgorganic-chemistry.org The catalytic cycle is generally understood to involve oxidative addition of the organic halide to the low-valent metal center, transmetalation with the Grignard reagent, and subsequent reductive elimination to form the coupled product and regenerate the catalyst. wikipedia.org
Negishi Coupling Reactions
Negishi coupling provides another pathway for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org For a monomer like this compound, this can be achieved by first converting it into an organozinc species through reaction with an organolithium reagent followed by zinc chloride, or directly via Rieke zinc. This organozinc intermediate can then be coupled with another organic halide.
This reaction is known for its high functional group tolerance and its ability to couple sp, sp2, and sp3-hybridized carbon atoms. wikipedia.org The mechanism follows the typical cross-coupling pathway of oxidative addition, transmetalation (from zinc to palladium/nickel), and reductive elimination. organic-chemistry.org The Negishi coupling has been instrumental in the synthesis of complex organic molecules, including natural products and materials for electronic applications. wikipedia.orgbeilstein-journals.org
Stille Coupling Reactions
The Stille coupling reaction is a versatile method that pairs an organotin compound (stannane) with an organic halide, catalyzed by palladium. nrochemistry.com This reaction is widely used in polymer synthesis due to its tolerance of a wide array of functional groups and the stability of the organotin reagents. nrochemistry.comwiley-vch.de
In a typical polymerization using this compound, the monomer can be reacted with a distannylated comonomer, such as 2,5-bis(tributylstannyl)thiophene, in a polycondensation reaction. mdpi.com This approach allows for the creation of well-defined alternating copolymers. The catalytic cycle of the Stille reaction involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product. wiley-vch.de A significant side reaction can be the homocoupling of the organostannane. nrochemistry.com
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or boronic ester) and an organic halide or triflate. nih.gov This reaction is highly favored in both academic and industrial settings due to the stability and low toxicity of the organoboron reagents and the mild reaction conditions. nih.govresearchgate.net
For polymerization, this compound can be coupled with a diboronic acid or ester derivative of another aromatic compound to produce alternating copolymers. Alternatively, the dibromo-thiophene can be converted into a diboronic ester and then polymerized with a dihalide comonomer. The Suzuki-Miyaura reaction generally proceeds with high yields and selectivity. nih.gov The choice of base is a critical parameter in the reaction's success. nih.govbeilstein-journals.org
| Reaction | Organometallic Reagent | Catalyst | Key Features | References |
|---|---|---|---|---|
| Kumada-Tamao | Grignard (Organomagnesium) | Ni or Pd | First cross-coupling method; uses readily available Grignard reagents. | wikipedia.orgorganic-chemistry.org |
| Negishi | Organozinc | Ni or Pd | High functional group tolerance; couples various carbon hybridizations. | wikipedia.orgorganic-chemistry.org |
| Stille | Organotin (Stannane) | Pd | Tolerates many functional groups; stable reagents. | nrochemistry.comwiley-vch.de |
| Suzuki-Miyaura | Organoboron | Pd | Stable, low-toxicity reagents; mild conditions. | nih.govresearchgate.net |
Polymerization Mechanisms and Regioregularity in Thiophene-Based Systems
The polymerization of 3-substituted thiophenes can result in different linkages between the monomer units. When 3-propylthiophene (B73865) units are coupled, three possible regiochemical orientations can occur: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.eduwikipedia.org The arrangement of these units, known as regioregularity, has a profound impact on the properties of the resulting poly(3-propylthiophene).
Polymers with a high degree of head-to-tail coupling (regioregular polymers) tend to have more planar backbones. cmu.edu This planarity facilitates π-stacking between polymer chains in the solid state, leading to enhanced electronic properties such as higher charge carrier mobility. nih.gov In contrast, regioirregular polymers, which contain a random mix of HT, HH, and TT couplings, have more twisted conformations due to steric hindrance between the side chains in HH linkages. cmu.edu This twisting disrupts the π-conjugation along the polymer backbone, resulting in less desirable electronic and optical properties. cmu.edu
The development of synthetic methods like GRIM polymerization has been crucial in achieving high levels of regioregularity (often >95% HT). mdpi.comcore.ac.uk Other methods, such as those developed by Rieke, also yield highly regioregular poly(3-alkylthiophenes). cmu.edu Interestingly, some research suggests that a very small amount of regio-irregularity might, under certain conditions, enhance properties like crystallinity and π-stacking by introducing a degree of motional freedom in the polymer chains. rsc.org However, for most electronic applications, high regioregularity is considered essential. nih.gov
The polymerization mechanism can be broadly categorized into chain-growth and step-growth processes. As mentioned, GRIM polymerization is a chain-growth process, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices. core.ac.uktcu.edu In contrast, many other cross-coupling polymerizations, such as some variations of Suzuki and Stille coupling, proceed via a step-growth mechanism. In step-growth polymerization, monomers, dimers, trimers, and so on, react with each other, leading to a broader molecular weight distribution.
The choice of polymerization mechanism and the ability to control regioregularity are therefore central to tailoring the properties of thiophene-based polymers for specific applications, from organic field-effect transistors to solar cells.
Controlled/Living Polymerization Techniques (e.g., Anionic Polymerization, RAFT)
Controlled/living polymerization techniques are crucial for producing polymers with well-defined architectures, including controlled molecular weights and narrow molecular weight distributions. warwick.ac.uk These methods rely on the principle of minimizing termination and chain transfer reactions, allowing polymer chains to grow at a similar rate. warwick.ac.uk
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a form of living radical polymerization that offers excellent control over the polymerization process for a wide range of monomers. sigmaaldrich.comsigmaaldrich.com The process involves a conventional free radical polymerization in the presence of a RAFT agent, which acts as a chain transfer agent. This allows for the synthesis of polymers with low polydispersity and high end-group fidelity. sigmaaldrich.com The polymerization of vinylthiophene derivatives has been successfully achieved using RAFT. researchgate.net For a monomer like 2,5-dibromo-3-vinylthiophene, RAFT polymerization can be employed, followed by subsequent cross-coupling reactions to form the desired polymer. researchgate.net The choice of the RAFT agent is critical and depends on the specific monomer being polymerized. sigmaaldrich.com
Interactive Data Table: Comparison of Controlled Polymerization Techniques
| Technique | Initiator/Agent | Key Features | Applicability to this compound |
|---|---|---|---|
| Anionic Polymerization | Organolithium compounds (e.g., n-BuLi, s-BuLi) | Living polymerization, narrow molecular weight distribution, synthesis of block copolymers. mdpi.com | Indirectly used in methods like the McCullough method for precursor synthesis. mdpi.com Direct polymerization is challenging due to potential side reactions. acs.org |
| RAFT Polymerization | RAFT agent (e.g., dithiobenzoates, trithiocarbonates) | Controlled radical polymerization, applicable to a wide range of monomers, tolerant to various functional groups. sigmaaldrich.comsigmaaldrich.com | Applicable to vinylated derivatives of this compound. researchgate.net |
Living Chain Growth Polycondensation
Living chain-growth polycondensation is a powerful method that combines the characteristics of both chain-growth and condensation polymerization. This technique allows for the synthesis of well-defined condensation polymers with controlled molecular weights and narrow polydispersity, which was independently discovered by Yokozawa and McCullough in 2004. nih.govresearchgate.net
In the context of this compound, Grignard Metathesis (GRIM) polymerization is a prime example of a living chain-growth polycondensation. nih.govcmu.edu This method involves the treatment of 2,5-dibromo-3-alkylthiophenes with an alkyl Grignard reagent, leading to a magnesium-bromine exchange reaction. cmu.edu The resulting thienyl magnesium halide intermediate then undergoes a nickel-catalyzed coupling reaction. nih.gov This polymerization proceeds via a living mechanism, allowing for the synthesis of high molecular weight, regioregular poly(3-alkylthiophenes). nih.govnih.gov The living nature of the polymerization is evidenced by the linear increase in molecular weight with monomer conversion and the ability to form block copolymers. umich.edu
Strategies for Achieving Head-to-Tail Regioregularity in Poly(3-propylthiophene) Analogues
The regioregularity of poly(3-alkylthiophenes) is a critical factor that influences their electronic and optical properties. A high degree of head-to-tail (HT) coupling leads to a more planar polymer backbone, which enhances conjugation and improves charge carrier mobility. cmu.edu Several strategies have been developed to achieve high HT regioregularity in poly(3-propylthiophene) analogues synthesized from this compound.
McCullough Method: This was one of the first methods to produce highly regioregular HT-poly(3-alkylthiophenes). mdpi.comcmu.edu It involves the selective metalation of a 2-bromo-3-alkylthiophene at the 5-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by transmetalation with a Grignard reagent and subsequent nickel-catalyzed polymerization. mdpi.comnih.gov
Rieke Method: This method utilizes highly reactive "Rieke zinc" (Zn*), which undergoes selective oxidative addition to 2,5-dibromo-3-alkylthiophenes. cmu.edunih.gov This reaction predominantly forms the 2-bromo-5-(bromozincio)-3-alkylthiophene intermediate, which then polymerizes in the presence of a nickel or palladium catalyst to yield a highly regioregular polymer. nih.govresearchgate.net
Grignard Metathesis (GRIM) Method: As discussed earlier, the GRIM method is a widely used and efficient technique for synthesizing HT-regioregular poly(3-alkylthiophenes). cmu.educmu.edu The treatment of 2,5-dibromo-3-alkylthiophene with one equivalent of an alkyl Grignard reagent, such as methylmagnesium bromide, results in a regioselective magnesium-bromine exchange to form the 2-bromo-3-alkyl-5-thienylmagnesium bromide intermediate. cmu.eduethz.ch This intermediate is then polymerized using a nickel catalyst, like Ni(dppp)Cl₂, to produce the desired HT-poly(3-alkylthiophene). cmu.educmu.edu
Interactive Data Table: Strategies for Head-to-Tail Regioregularity
| Method | Starting Material | Key Reagents | Achieved Regioregularity |
|---|---|---|---|
| McCullough Method | 2-bromo-3-alkylthiophene | LDA, MgBr₂, Ni(dppp)Cl₂ | 98-100% HT cmu.edu |
| Rieke Method | 2,5-dibromo-3-alkylthiophene | Rieke Zinc (Zn*), Ni or Pd catalyst | >90% HT nih.gov |
| GRIM Method | 2,5-dibromo-3-alkylthiophene | Alkyl Grignard reagent, Ni(dppp)Cl₂ | High HT content cmu.educmu.edu |
Other Reactivity Pathways
Beyond polymerization, this compound can undergo several other chemical transformations, which are useful for further functionalization of the thiophene ring.
The bromine atoms at the 2 and 5 positions of the thiophene ring are susceptible to nucleophilic substitution, although this is less common than for saturated alkyl halides. encyclopedia.pub Such reactions typically require specific conditions, such as the presence of a strong nucleophile and sometimes a catalyst. evitachem.comyoutube.com These reactions can be used to introduce a variety of functional groups onto the thiophene ring, further diversifying the chemical space of thiophene-based materials. evitachem.com
Metalation, particularly lithiation, is a powerful tool for functionalizing thiophenes. ethernet.edu.et The reaction of this compound with a strong organolithium reagent, such as n-butyllithium, can lead to a halogen-metal exchange, replacing one or both bromine atoms with lithium. The resulting lithiated species are highly reactive intermediates that can be quenched with various electrophiles to introduce a wide range of substituents. For example, quenching with carbon dioxide followed by acidification yields a carboxylic acid, while reaction with an aldehyde or ketone introduces a secondary or tertiary alcohol, respectively.
The halogen dance is a base-induced intramolecular rearrangement of a halogen atom on an aromatic or heteroaromatic ring. clockss.orgresearchgate.net This reaction can be a useful synthetic tool for preparing isomers that are not easily accessible through direct halogenation methods. clockss.orgosi.lv In thiophene derivatives, the halogen dance is typically initiated by a strong base, such as lithium diisopropylamide (LDA), which deprotonates the ring to form a thienyllithium intermediate. whiterose.ac.uk This intermediate can then rearrange, with the halogen migrating to a different position on the ring. whiterose.ac.ukjst.go.jp While often considered a side reaction, the halogen dance can be controlled and utilized to synthesize specific, highly substituted thiophene derivatives. clockss.orgresearchgate.net
Interactive Data Table: Compound Names
| Compound Name |
|---|
| This compound |
| Poly(3-propylthiophene) |
| 2-bromo-3-substituted thiophene |
| lithium diisopropylamide |
| 2,5-dibromo-3-vinylthiophene |
| thienyl magnesium halide |
| 2-bromo-3-alkylthiophene |
| 2-bromo-5-(bromozincio)-3-alkylthiophene |
| 2-bromo-3-alkyl-5-thienylmagnesium bromide |
| Ni(dppp)Cl₂ |
| n-butyllithium |
Synthesis and Investigation of Derivatives and Analogues of 2,5 Dibromo 3 Propylthiophene
Exploration of Alkyl-Substituted 2,5-Dibromothiophenes
The length and structure of the alkyl side chain on the thiophene (B33073) ring are fundamental to the properties of poly(3-alkylthiophene)s (P3ATs). These chains influence solubility, processability, and the solid-state morphology of the polymer, which in turn dictates its electronic and optical properties.
While 2,5-dibromo-3-propylthiophene is a foundational monomer, its homologue, 2,5-dibromo-3-hexylthiophene (B54134), is one of the most extensively studied monomers for the synthesis of poly(3-hexylthiophene) (P3HT). uobasrah.edu.iqmdpi.comresearchgate.net Comparative analysis between polymers derived from propyl- and hexyl-substituted thiophenes reveals key trends. Generally, shorter alkyl chains, like the propyl group, can lead to decreased solubility of the resulting polymer in common organic solvents compared to polymers with longer chains like the hexyl group. researchgate.net
However, the shorter side chain can also promote stronger interchain interactions due to reduced steric hindrance, potentially leading to higher crystallinity and more ordered packing in thin films. acs.org This enhanced ordering can be beneficial for charge transport. Conversely, the longer hexyl chain in P3HT provides a balance of good solubility for solution processing and sufficient self-assembly for forming the ordered structures necessary for efficient device performance. nih.gov Studies on various P3ATs show that increasing the side-chain length can lead to a larger interchain spacing, which may negatively impact charge mobility. nih.gov Therefore, the choice between a propyl and a hexyl substituent represents a trade-off between solubility and intermolecular packing, a critical consideration in materials design for electronic applications.
The synthesis of 2,5-dibromo-3-alkylthiophenes with even longer alkyl chains, such as 2,5-dibromo-3-dodecylthiophene (B115882), has been explored to further tune material properties. nih.govsigmaaldrich.com The general synthetic route involves the initial preparation of 3-alkylthiophene followed by bromination. 3-Dodecylthiophene can be synthesized via Kumada coupling, reacting a dodecyl Grignard reagent with a brominated thiophene. jcu.edu.au
The subsequent dibromination is typically achieved using N-bromosuccinimide (NBS) in a suitable solvent like chloroform (B151607) or tetrahydrofuran (B95107) (THF). mdpi.com The reaction conditions are controlled to ensure bromination occurs regioselectively at the 2- and 5-positions of the thiophene ring. The resulting 2,5-dibromo-3-dodecylthiophene serves as a monomer for the synthesis of poly(3-dodecylthiophene) (P3DDT). mdpi.comscientific.net P3DDT is investigated for applications where high solubility is paramount or where the long side chains can induce specific morphologies, such as liquid crystalline phases. researchgate.netnih.gov Research indicates that very long side chains can sometimes act as an insulating barrier, potentially hindering charge injection and transport if not properly ordered. acs.org
Table 1: Comparison of Poly(3-alkylthiophene) Properties
| Polymer | Alkyl Chain | Typical Molecular Weight (g/mol) | Maximum Absorption Wavelength (nm, in THF) | Band Gap (eV) |
|---|---|---|---|---|
| Poly(3-butylthiophene) (P3BT) | Butyl | 8.42 x 10⁴ | 448 | 2.06 |
| Poly(3-hexylthiophene) (P3HT) | Hexyl | 1.06 x 10⁵ | 470 | 1.86 |
| Poly(3-dodecylthiophene) (P3DDT) | Dodecyl | 1.21 x 10⁴ | 390 | 2.21 |
Data sourced from reference scientific.net. Note: Properties can vary significantly based on synthesis method and polymer regioregularity.
Functionalization with Heteroatom-Containing Side Chains
Introducing heteroatoms, such as oxygen, into the side chains of 3-substituted thiophenes offers a powerful strategy to modify the polymer properties beyond what is achievable with simple alkyl chains. These modifications can enhance polarity, influence self-assembly, and alter electronic characteristics.
A prominent example of a heteroatom-functionalized monomer is 2,5-dibromo-3-(2-methoxyethoxy)methylthiophene. Its synthesis typically begins with 3-thiophenemethanol. The hydroxyl group is etherified using a reagent like p-toluenesulfonyl methoxyethoxymethyl, which introduces the methoxyethoxy side chain. The final step is the dibromination of the 3-substituted thiophene intermediate at the 2- and 5-positions, commonly achieved with N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF). rsc.org
The inclusion of ether linkages in the side chain can improve the polymer's interaction with polar surfaces and solvents. Furthermore, these flexible and polar side chains can influence the polymer's morphology and its performance in devices like organic electrochemical transistors (OECTs) and thermoelectric generators. Copolymers of 3-hexylthiophene (B156222) and 3-((2-methoxyethoxy)methyl)thiophene have been synthesized using the Grignard Metathesis (GRIM) method, demonstrating the compatibility of these functionalized monomers in controlled polymerization reactions. rsc.orgresearchgate.net
Regioselective Bromination and Further Functionalization of Thiophene Ring Systems
The precise control of substituent placement on the thiophene ring is critical for creating well-defined monomers and, consequently, polymers with predictable properties. For 3-substituted thiophenes, the 2- and 5-positions are the most reactive sites for electrophilic substitution, such as bromination.
The regioselective synthesis of this compound from 3-propylthiophene (B73865) is a key step. The use of N-bromosuccinimide (NBS) is a common and effective method for this transformation. The reaction mechanism generally involves electrophilic aromatic substitution where the bromine selectively adds to the activated alpha-positions (2- and 5-) of the thiophene ring. jcu.edu.aumasterorganicchemistry.comresearchgate.net The reaction is typically carried out in solvents like THF or DMF. rsc.org
Further functionalization can be achieved through regioselective lithiation. For instance, treating a 3-alkylthiophene with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) can selectively deprotonate one of the alpha-positions, creating a lithiated intermediate. google.commdpi.com This intermediate can then react with an electrophile (like Br₂) to introduce a bromine atom at a specific site. google.comgoogle.com By carefully choosing the reagents and reaction sequence, complex, multi-substituted thiophene derivatives can be synthesized, providing a versatile platform for developing new functional materials. mdpi.com
Influence of Side Chain Length and Architecture on Polymerization and Material Properties
The side chain of a 3-substituted thiophene monomer is not merely a solubilizing group; it is a critical design element that profoundly impacts the final material's properties. The length of the alkyl chain directly influences the polymer's solubility, melting point, and crystallinity. nih.gov
Studies comparing poly(3-alkylthiophene)s with butyl, hexyl, octyl, and dodecyl side chains have shown that increasing the side-chain length generally increases solubility but can also disrupt the close packing of the polymer backbones. researchgate.netresearchgate.net This increased distance between the conjugated chains can decrease charge carrier mobility. nih.gov For example, poly(3-octylthiophene) has been shown to have a larger interchain spacing compared to P3HT, resulting in lower mobility. nih.gov However, longer chains in poly(3-dodecylthiophene) can promote strong interchain interactions that facilitate exciton (B1674681) delocalization, which is beneficial for photodetector applications. researchgate.net
The architecture of the side chain, such as the introduction of branching or heteroatoms, adds another layer of control. Branched side chains can further enhance solubility but often lead to less ordered materials. Side chains containing ether linkages, as seen in 2,5-dibromo-3-(2-methoxyethoxy)methylthiophene, can alter the polymer's electronic properties by introducing polarity and can modify the morphology through different intermolecular interactions compared to simple alkyl chains. nih.gov These modifications are crucial for applications in bioelectronics and thermoelectrics, where interactions with aqueous environments or control over thermal conductivity are desired. Ultimately, the optimal side chain design is a balance between processability and the specific electronic and morphological properties required for a given application. acs.org
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2,5-dibromo-3-propylthiophene.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, allowing for both structural confirmation and the assessment of sample purity. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the propyl side chain and the lone proton on the thiophene (B33073) ring.
The protons of the propyl group would exhibit characteristic multiplets: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and another triplet for the methylene group directly attached to the thiophene ring. The single proton on the thiophene ring would appear as a singlet. The integration of these signals allows for the quantitative determination of the relative number of protons, confirming the structure.
Furthermore, ¹H NMR is a powerful technique for monitoring the progress of reactions involving this compound, such as its polymerization. By observing the disappearance of the monomer's characteristic peaks and the appearance of new, broader signals corresponding to the polymer, the conversion of the monomer to the polymer can be tracked. The purity of the synthesized compound can also be readily assessed by the absence of signals from impurities.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Thiophene-H | ~6.8 | Singlet |
| α-CH₂ (propyl) | ~2.5 | Triplet |
| β-CH₂ (propyl) | ~1.6 | Sextet |
Note: Predicted values are based on typical chemical shifts for similar substituted thiophenes.
Complementing ¹H NMR, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is utilized to confirm the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum.
For this compound, one would expect to observe signals for the four distinct carbon atoms of the thiophene ring and the three distinct carbon atoms of the propyl side chain. The carbon atoms directly bonded to the bromine atoms would appear at a characteristic chemical shift, as would the other carbons of the thiophene ring and the propyl group. This technique provides definitive evidence for the connectivity of the carbon skeleton.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (Thiophene) | ~110 |
| C3 (Thiophene) | ~140 |
| C4 (Thiophene) | ~130 |
| C5 (Thiophene) | ~112 |
| α-CH₂ (propyl) | ~30 |
| β-CH₂ (propyl) | ~22 |
Note: Predicted values are based on typical chemical shifts for similar substituted thiophenes.
Advanced Chromatographic Techniques for Polymer Characterization
Chromatographic techniques are essential for the analysis of polymers derived from this compound.
When this compound is polymerized to form poly(3-propylthiophene), the resulting polymer chains will have a distribution of lengths and, consequently, molecular weights. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique used to determine this molecular weight distribution. nih.govlcms.czchemicalbook.com
In SEC/GPC, a solution of the polymer is passed through a column packed with porous gel. Larger polymer chains are excluded from the pores and therefore travel a shorter path, eluting from the column first. Smaller chains can enter the pores, increasing their path length and causing them to elute later. By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution of the poly(3-propylthiophene) sample can be determined. researchgate.net This information is critical as the molecular weight of the polymer significantly influences its physical and electronic properties. Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. intertek.com
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, elemental analysis can be used to verify the expected stoichiometry of carbon, hydrogen, bromine, and sulfur. The experimentally determined percentages of each element are compared to the calculated theoretical values based on the molecular formula (C₇H₈Br₂S). This comparison serves as a crucial check for the purity and correct identification of the synthesized compound. rsc.org
Table 3: Theoretical Elemental Composition of this compound
| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|
| Carbon (C) | 12.01 | 7 | 84.07 | 28.21% |
| Hydrogen (H) | 1.01 | 8 | 8.08 | 2.71% |
| Bromine (Br) | 79.90 | 2 | 159.80 | 53.64% |
| Sulfur (S) | 32.07 | 1 | 32.07 | 10.76% |
| Total | | | 298.02 | 100.00% |
X-ray Crystallography for Solid-State Structural Analysis (Applicable for crystalline derivatives)
X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While this compound itself may or may not be readily crystallizable, this technique is highly applicable to its crystalline derivatives. acs.org
Should a suitable single crystal of a derivative be obtained, X-ray diffraction analysis can provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions. This data is invaluable for understanding the packing of molecules in the solid state, which can have a significant impact on the material's bulk properties, particularly for applications in organic electronics where molecular packing influences charge transport. For polymers derived from this monomer, X-ray diffraction can be used to study the degree of crystallinity and the arrangement of the polymer chains. researchgate.net
Advanced Applications in Materials Science and Organic Electronics
Precursor for the Synthesis of High-Performance Conjugated Polymers
The primary and most significant application of 2,5-dibromo-3-propylthiophene is its role as a monomer for the synthesis of conjugated polymers. The bromine atoms are excellent leaving groups for various cross-coupling polymerization reactions, enabling the formation of long, well-defined polymer chains with extended π-conjugation along their backbone. This conjugation is the source of their unique electronic and optical properties.
The polymerization of 3-alkyl-substituted dibromothiophenes leads to the creation of poly(3-alkylthiophene)s (P3ATs), a class of polymers that are fundamental to the field of organic electronics. sigmaaldrich.com These materials are solution-processable organic semiconductors, a feature that allows for their deposition using cost-effective printing and coating techniques. sigmaaldrich.com The synthesis of new electronically active materials, particularly π-conjugated systems like polythiophenes, is a driving force behind advances in this field. sigmaaldrich.com
The structure of the resulting polymer, specifically the regularity of the side-chain placement (regioregularity), is crucial for performance. Methods like Grignard Metathesis (GRIM) polymerization of 2,5-dibromo-3-alkylthiophenes yield regioregular polymers, such as poly(3-hexylthiophene) (P3HT), with a high degree of head-to-tail (HT) couplings. nih.govnewcastle.edu.au This ordered structure promotes intermolecular π-π stacking in the solid state, which facilitates charge transport and enhances the material's semiconducting properties. sigmaaldrich.com The resulting polymers form the active layer in a variety of organic electronic devices. nbinno.com
Table 1: Polymerization Data for Poly(3-alkylthiophene)s using 2,5-dibromo-3-alkylthiophene Monomers
| Alkyl Substituent | Catalyst System | Molecular Weight (Mn) | Polydispersity Index (Mw/Mn) | Regioregularity (HT %) |
| Hexyl | [CpNiCl(SIPr)] | 107,000 | - | - |
| Octyl | TMPMgCl·LiCl / Ni-catalyst | 87,000 | 3.31 | 98 |
| Dodecyl | TMPMgCl·LiCl / Ni-catalyst | 70,400 | 3.92 | 99 |
Data adapted from research on various 3-alkylthiophene polymerizations. nih.gov
This compound is a precursor to polymers that are not only semiconducting but can also be doped to achieve high electrical conductivity. The conjugated polythiophene backbone allows for the movement of charge carriers (electrons and holes) upon doping, transforming the material from a semiconductor into a conductor. nsf.gov This property is central to their use in applications requiring charge transport, such as electrodes and interconnects in electronic devices.
The solid-state polymerization of similar monomers, like 2,5-dibromo-3,4-ethylenedioxythiophene (DBEDOT), has been shown to produce conducting polymers such as PEDOT. researchgate.net While the conductivity of undoped poly(3-alkylthiophene)s is typically low, it can be significantly enhanced through chemical doping or by strong coupling with resonant cavities, although the latter's effect is still under intense investigation. nsf.govresearchgate.net Studies on P3HT have explored how factors like film thickness and molecular order influence electrical conductivity. nsf.gov
Role in Organic Photovoltaic (OPV) Cells and Solar Energy Conversion Systems
Polymers derived from this compound, particularly P3HT, are among the most extensively studied materials for use as the electron donor in the active layer of organic photovoltaic (OPV) cells. nih.govmdpi.com In a typical OPV device, the polymer is blended with an electron-accepting material (like a fullerene derivative) to form a bulk heterojunction.
Upon absorbing light, the polymer generates an exciton (B1674681) (a bound electron-hole pair), which then migrates to the interface between the donor and acceptor materials. At this interface, the exciton dissociates, with the electron being transferred to the acceptor and the hole remaining on the polymer. These separated charges are then transported to their respective electrodes, generating a photocurrent. The efficiency of this process is highly dependent on the polymer's properties, such as its light absorption range, energy levels (HOMO/LUMO), and charge carrier mobility. mdpi.com The versatility of thiophene (B33073) chemistry allows for fine-tuning of these properties to optimize solar cell performance. nbinno.com
Utilization in Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are a core component of future flexible and printed electronics, and poly(3-alkylthiophene)s are benchmark materials for the active semiconductor channel in these devices. nih.govnih.gov In an OFET, a voltage applied to a gate electrode controls the flow of current between the source and drain electrodes through the organic semiconductor layer. nih.gov
The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor. The high regioregularity and good film-forming properties of P3ATs, synthesized from monomers like this compound, lead to well-ordered microstructures that support efficient charge transport. sigmaaldrich.com Research has demonstrated that polymers like P3HT can achieve relatively high hole mobilities, making them suitable for applications in flexible displays, sensors, and RFID tags. nih.govtcichemicals.com The interface between the semiconductor and the dielectric layer is critical, and modifications at this interface can significantly improve device performance. nih.gov
Table 2: Representative Performance of P3HT-based Organic Devices
| Device Type | Key Performance Metric | Reported Value |
| Organic Photovoltaic (OPV) Cell | Power Conversion Efficiency (PCE) | 1.15% (for P3HT:PC71BM device) mdpi.com |
| Organic Field-Effect Transistor (OFET) | Field-Effect Mobility (µ) | ~0.01-0.1 cm²/Vs |
Values are representative and can vary significantly based on device architecture and fabrication conditions. mdpi.combohrium.com
Contribution to the Design of Novel π-Conjugated Architectures
The utility of this compound extends beyond the synthesis of simple homopolymers. Its two reactive bromine sites make it an ideal building block for creating more complex and novel π-conjugated architectures. researchgate.net Through controlled polymerization and cross-coupling reactions, it can be incorporated into block copolymers, alternating copolymers, and other multi-component systems.
For example, research has shown the successful synthesis of novel rod-rod-rod triblock copolymers, such as polyacetylene-b-poly(3-hexylthiophene)-b-polyacetylene, using a P3HT macroinitiator. mdpi.com Furthermore, palladium-catalyzed Suzuki cross-coupling reactions can be performed on 2,5-dibromo-3-hexylthiophene (B54134) to attach various aryl groups, creating new thiophene derivatives before polymerization. mdpi.comnih.gov This strategy allows for the precise tuning of the electronic and physical properties of the final material, leading to the development of polymers with tailored absorption spectra, energy levels, and morphologies for specific applications. researchgate.net
Emerging Applications in Chemical Sensors and Catalysis
The electronic properties of polymers derived from this compound make them promising candidates for use in chemical sensors. The conductivity of these conjugated polymers is sensitive to their local chemical environment. Upon exposure to certain analytes, charge transfer can occur between the analyte and the polymer, leading to a measurable change in the material's resistance. This principle is the basis for conductivity-based sensors. mdpi.com
While direct applications of this compound or its polymers as catalysts are not widely documented, the molecule is central to synthetic pathways that rely on catalysis. Palladium-catalyzed reactions, such as Suzuki and Stille couplings, are essential for the polymerization and functionalization of this monomer. mdpi.com The development of new derivatives through these catalytic methods opens the door to materials with potential applications in areas like biodiagnostics and other advanced technologies. mdpi.com
Based on the available scientific literature, a detailed article focusing solely on the advanced applications and broader impact of This compound cannot be generated at this time.
While the compound this compound is listed in chemical supplier databases, confirming its existence, there is a significant lack of specific research publications detailing its properties, applications in materials science, or its impact on functional organic materials. The provided search results extensively cover close analogs such as 2,5-dibromo-3-hexylthiophene and 2,5-dibromo-3-methylthiophene , which are crucial precursors for widely studied conducting polymers like Poly(3-hexylthiophene) (P3HT).
These related compounds are instrumental in the development of organic electronics, including:
Organic Field-Effect Transistors (OFETs)
Organic Photovoltaics (OPVs) or Solar Cells
Organic Light-Emitting Diodes (OLEDs)
The principles of polymerization and the function of the resulting poly(3-alkylthiophene)s (P3ATs) are well-established for these analogs. The alkyl side chain (e.g., hexyl, octyl, dodecyl) primarily influences the polymer's solubility and the morphology of thin films, which in turn affects the performance of electronic devices.
However, generating an article with the requested "thorough, informative, and scientifically accurate content," including "detailed research findings" and "data tables" for this compound itself, would require speculative extrapolation from these other compounds. This would not meet the required standards of scientific accuracy.
Therefore, due to the absence of specific studies on this compound in the provided search results, it is not possible to fulfill the request as outlined.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Reaction Mechanism Prediction and Validation
Quantum chemical calculations are instrumental in elucidating the complex mechanisms of polymerization reactions involving 2,5-dibromo-3-alkylthiophenes. A prominent example is the Grignard Metathesis (GRIM) polymerization, a key method for synthesizing regioregular poly(3-alkylthiophene)s. rsc.org Computational studies have been conducted on analogous monomers like 2,5-dibromo-3-butylthiophene (B39698) to map out the entire energy profile of the polymerization process catalyzed by nickel complexes. rsc.org
These investigations validate that the reaction proceeds through a multi-stage mechanism. rsc.org The process begins with the formation of a Grignard reagent from the dibrominated monomer, which results in two main regioisomers. acs.org The subsequent catalytic cycle involves the coordination of the monomer to the nickel catalyst, followed by transmetalation and reductive elimination steps to form the new C-C bond and extend the polymer chain. rsc.org
Calculations of the energy barriers for each step reveal why the polymerization is highly regioselective, favoring head-to-tail (HT) couplings. rsc.orgacs.org Steric and electronic effects, influenced by the phosphine (B1218219) ligands on the nickel catalyst and the position of the alkyl chain on the thiophene (B33073) ring, dictate the preferred reaction pathway. rsc.org By quantifying the activation energies for different coupling possibilities (e.g., head-to-tail vs. head-to-head), these computational models can predict the high degree of regioregularity observed in experimental results. acs.org
| Reaction Stage | Description | Key Computational Finding |
|---|---|---|
| Monomer Activation | Formation of a Grignard reagent from 2,5-dibromo-3-propylthiophene, leading to two primary regioisomers. | Calculations show a thermodynamic preference for the 2-bromo-3-alkyl-5-bromomagnesiothiophene isomer over the 2-bromomagnesio-3-alkyl-5-bromothiophene isomer. acs.org |
| Coordination | The active monomeric species coordinates to the Ni(II) catalyst center. | The energy of coordination is calculated to understand the initial catalyst-monomer interaction. |
| Transmetalation | Transfer of the thiophene unit from magnesium to the nickel center. | This step is often the rate-determining step, and its energy barrier is a key predictor of reaction feasibility. rsc.org |
| Reductive Elimination | Formation of a new C-C bond between the growing polymer chain and the newly added monomer unit, regenerating the active catalyst. | Energy profiles show a significantly lower barrier for head-to-tail coupling, explaining the high regioselectivity of the final polymer. rsc.org |
Molecular Modeling of Thiophene-Based Monomers and Polymers
Molecular modeling, particularly through molecular dynamics (MD) simulations, is used to study the structure, dynamics, and morphology of polymers derived from thiophene monomers, such as poly(3-propylthiophene) (P3PT). ethz.chnycu.edu.tw These simulations model the interactions between atoms over time, allowing researchers to predict macroscopic properties from molecular behavior.
A critical aspect of molecular modeling is the development of accurate force fields, which are sets of parameters that define the potential energy of the system. rsc.org For poly(3-alkylthiophene)s, force fields like GROMOS and AMBER have been used to simulate the behavior of polymer chains in various environments. bohrium.com MD simulations can predict the conformational properties of a single polymer chain, such as its tendency to adopt a helical structure, and how this structure is affected by temperature and surrounding molecules. bohrium.com
In bulk systems, these models are used to simulate the self-assembly of polymer chains into ordered structures, which is crucial for the performance of organic electronic devices. nih.gov Simulations can predict key material properties, including density, glass transition temperature, and even mechanical characteristics like the tensile modulus. ucsd.edu By comparing simulation results with experimental data from X-ray and neutron scattering, researchers can validate and refine their models, leading to a deeper understanding of how molecular features, like the length of the alkyl side chain (e.g., propyl vs. hexyl), influence the final morphology of the material. rsc.org
| Modeling Technique | Objective | Predicted Properties |
|---|---|---|
| Atomistic Molecular Dynamics (MD) | To simulate the detailed motion and interaction of every atom in the polymer chain. | Chain conformation (e.g., helical structure stability), local packing, torsional angles between thiophene rings. bohrium.com |
| Coarse-Grained (CG) MD | To simulate larger systems over longer timescales by grouping atoms into single beads. ucsd.edu | Polymer self-assembly, large-scale morphology, density, glass transition temperature (Tg), tensile modulus. ucsd.edu |
| Force Field Parametrization | To accurately define the inter- and intramolecular forces governing the polymer's behavior. rsc.org | Partial atomic charges, bond torsion potentials, non-bonded interaction parameters. tue.nl |
Electronic Structure Calculations for Predicting Reactivity and Polymerization Outcomes
Electronic structure calculations, often performed using Density Functional Theory (DFT), are fundamental to predicting the reactivity of this compound and the properties of its resulting polymers. These calculations determine the distribution of electrons within the molecule, which governs its chemical behavior.
For the monomer, calculations of the molecular electrostatic potential can identify the regions most susceptible to electrophilic or nucleophilic attack. mdpi.com For instance, in the context of Suzuki cross-coupling reactions, the electronic effects of different substituents on arylboronic acids are known to significantly influence the properties of the resulting thiophene derivatives. mdpi.com DFT can quantify these effects by calculating how different functional groups alter the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
In polymerization, electronic structure calculations explain the regioselectivity of reactions like the GRIM method. The different partial charges on the carbon atoms at the 2- and 5-positions of the thiophene ring, influenced by the electron-donating propyl group, lead to different reactivities. The inherent asymmetry in the electronic structure of the intermediate Grignard species is a key factor in the preferential formation of head-to-tail linkages. rsc.org Furthermore, these calculations can predict the electronic properties of the final polymer, such as its bandgap, ionization potential, and electron affinity, which are critical for its application in electronic devices.
| Calculated Property | Significance for Reactivity/Polymerization |
|---|---|
| HOMO/LUMO Energy Levels | Determine the molecule's ability to donate or accept electrons, influencing its reactivity in cross-coupling and polymerization reactions. The HOMO-LUMO gap is a key predictor of the polymer's electronic bandgap. |
| Partial Atomic Charges | Indicate the electron density at different atomic sites, helping to predict the most reactive positions for bond formation (e.g., C-C coupling). tue.nl |
| Molecular Electrostatic Potential (MEP) | Provides a 3D map of the electronic charge distribution, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the monomer. mdpi.com |
| Bond Dissociation Energies | Calculations can predict the energy required to break the C-Br bonds, providing insight into the initial steps of metal-catalyzed cross-coupling reactions. |
Computational Design and Screening of Novel this compound Derivatives
Computational chemistry enables the rational design and virtual screening of novel derivatives of this compound before their synthesis, saving significant time and resources. This approach involves creating a virtual library of candidate molecules by modifying the parent structure with various functional groups and then using high-throughput computational methods to predict their properties.
The process begins by defining a target application, such as improved charge transport in organic transistors or tailored light absorption in solar cells. Based on this goal, specific properties are targeted, like a lower bandgap or a deeper HOMO level. Derivatives are then designed in silico by, for example, replacing the bromine atoms with different aryl groups or by modifying the propyl side chain.
Quantum chemical calculations are then performed on this virtual library to predict the key electronic and structural properties of each derivative. Molecules that are predicted to have the desired characteristics are identified as promising candidates for laboratory synthesis and testing. This computational pre-screening process narrows down the experimental search space to only the most promising compounds, accelerating the discovery of new materials with enhanced performance.
| Step | Action | Computational Tool/Method | Example Output |
|---|---|---|---|
| 1. Library Generation | Create virtual derivatives of this compound by adding different functional groups (e.g., electron-donating or -withdrawing groups). | Molecular modeling software. | A database of 3D structures for 50+ novel compounds. |
| 2. Geometry Optimization | Calculate the lowest-energy (most stable) structure for each derivative. | DFT (e.g., B3LYP functional). | Optimized molecular geometries, bond lengths, and angles. |
| 3. Property Prediction | Calculate key electronic properties for each optimized structure. | Time-Dependent DFT (TD-DFT) or DFT. | Predicted HOMO/LUMO energies, bandgaps, and absorption spectra. |
| 4. Screening & Selection | Filter the library based on predefined criteria (e.g., bandgap < 2.0 eV) to identify top candidates. | Data analysis scripts. | A short-list of 3-5 high-potential derivatives for experimental synthesis. |
Future Research Directions and Outlook
Development of Green and Sustainable Synthetic Routes for 2,5-Dibromo-3-propylthiophene
The development of environmentally benign and efficient synthetic methodologies for this compound is a paramount objective for future research. A significant area of focus is the advancement of direct C-H arylation polymerization (DArP), which offers a greener alternative to traditional cross-coupling reactions by simplifying synthetic steps, improving atom economy, and reducing the use of toxic reagents. mdpi.com This approach aligns with the principles of green chemistry by minimizing waste and avoiding hazardous substances.
Another promising avenue is the implementation of low-pressure flow synthesis techniques. newcastle.edu.au This methodology has demonstrated the potential for high-yield, reproducible, and scalable production of 2,5-dibromo-3-alkylthiophenes. newcastle.edu.au Continuous flow processes can offer superior control over reaction parameters, leading to purer products and reduced downstream processing, thereby lowering both the environmental impact and production costs. beilstein-journals.org Research in this area will likely focus on optimizing reaction conditions, such as temperature and reactant concentrations, to further enhance space-time yields. newcastle.edu.au
| Synthesis Strategy | Advantages | Research Focus |
| Direct Arylation Polymerization (DArP) | Simplified synthetic steps, higher atom economy, reduced use of toxic reagents. mdpi.com | Development of more efficient and robust catalyst systems. |
| Low-Pressure Flow Synthesis | High reproducibility, scalability, quantitative yields, and significantly increased space-time yields. newcastle.edu.au | Optimization of reaction parameters (temperature, concentration, residence time) for enhanced efficiency. newcastle.edu.au |
Exploration of Novel Polymerization Methods and Catalyst Systems
Future investigations will undoubtedly delve into innovative polymerization methods to achieve greater control over the molecular architecture and properties of poly(3-propylthiophene). Catalyst-Transfer Polycondensation (CTP) stands out as a controlled polymerization technique that can produce well-defined conjugated polymers. cmu.edu Further exploration of CTP for this compound could lead to polymers with precise molecular weights and low polydispersity, which are critical for high-performance electronic devices.
The use of recyclable heterogeneous catalysts presents a significant step towards more sustainable polymerization processes. nsf.gov Developing robust and efficient heterogeneous catalysts for the polymerization of this compound would not only reduce the cost associated with expensive homogeneous palladium catalysts but also simplify product purification by minimizing metal contamination. nsf.gov Additionally, solid-state polymerization offers a solventless and catalyst-free route to synthesizing polythiophene derivatives, which can result in highly ordered, crystalline polymers. researchgate.net Research into the solid-state polymerization of this compound could unlock unique material properties stemming from its highly organized structure.
| Polymerization Method | Key Features | Future Research Directions |
| Catalyst-Transfer Polycondensation (CTP) | Controlled, chain-growth polymerization. cmu.edu | Optimization for achieving high molecular weight and narrow polydispersity for poly(3-propylthiophene). |
| Recyclable Heterogeneous Catalysis | Reduces cost and simplifies purification. nsf.gov | Design of highly active and stable heterogeneous catalysts for thiophene (B33073) polymerization. |
| Solid-State Polymerization | Solventless and catalyst-free; produces highly ordered polymers. researchgate.net | Investigation of the conditions and resulting properties for the solid-state polymerization of this compound. |
Expansion into Emerging Material Applications Beyond Current Paradigms
While poly(3-alkylthiophene)s are well-established in organic electronics, future research is expected to broaden their application landscape into new and exciting areas. The inherent biocompatibility and tunable properties of polythiophene derivatives make them prime candidates for advanced biomedical applications. nih.gov Research is anticipated to focus on their use in biosensors, gene and drug delivery systems, and for tissue engineering scaffolds. mdpi.comresearchgate.net The ability to functionalize the polymer backbone or side chains can enhance interactions with biological systems, opening doors for personalized medicine and advanced diagnostics. researchgate.net
Furthermore, the integration of poly(3-propylthiophene)-based nanocomposites into energy storage devices like supercapacitors and lithium-ion batteries is a promising research direction. iipseries.org These materials can offer enhanced energy storage capacities and improved cycle life due to the synergistic effects between the polymer and nanomaterials. iipseries.org Another emerging application is in photocatalysis, where polythiophene-based systems have shown potential for hydrogen production. mdpi.com Future work will likely focus on designing novel polymer architectures to improve photocatalytic efficiency and stability.
| Application Area | Potential Impact | Research Focus |
| Biomedical Devices | Advanced biosensors, targeted drug delivery, and tissue regeneration. nih.govmdpi.comresearchgate.net | Enhancing biocompatibility and biofunctionalization through chemical modification. nih.gov |
| Energy Storage | Higher capacity and longer-lasting batteries and supercapacitors. iipseries.org | Development of novel nanocomposites with optimized polymer-nanomaterial interfaces. |
| Photocatalysis | Sustainable hydrogen production from water. mdpi.com | Rational design of polymer structures to enhance light absorption and charge separation. |
Advanced Computational Studies for Rational Material Design and Property Prediction
Advanced computational studies are set to play an increasingly vital role in the rational design and property prediction of materials derived from this compound. Theoretical modeling, including ab initio density functional theory (DFT) calculations and molecular dynamics simulations, can provide deep insights into the structure-property relationships of poly(3-propylthiophene). rsc.orgnih.gov These computational tools can be employed to predict how modifications to the polymer's chemical structure, such as side-chain engineering, will influence its electronic, optical, and morphological properties. mdpi.com
Future computational efforts will likely focus on developing more accurate models to predict the solid-state packing and morphology of poly(3-propylthiophene), which are critical for charge transport in electronic devices. nih.gov Furthermore, computational screening of different catalyst systems could accelerate the discovery of more efficient and selective catalysts for polymerization. By providing a molecular-level understanding of material behavior, computational studies will guide experimental efforts, reducing the time and resources required to develop new materials with tailored functionalities for specific applications. acs.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
